molecular formula C11H13BrN4O2 B8294539 Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-2-ylcarbamate

Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-2-ylcarbamate

Cat. No.: B8294539
M. Wt: 313.15 g/mol
InChI Key: QFVVVBYKAQBSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-2-ylcarbamate is a useful research compound. Its molecular formula is C11H13BrN4O2 and its molecular weight is 313.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13BrN4O2

Molecular Weight

313.15 g/mol

IUPAC Name

tert-butyl N-(3-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate

InChI

InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)14-8-7(12)9-13-5-4-6-16(9)15-8/h4-6H,1-3H3,(H,14,15,17)

InChI Key

QFVVVBYKAQBSSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.95 g, 8.06 mmol; Art-Chem) was suspended in tert-butyl alcohol (75 mL). Triethylamine (1.35 mL, 9.67 mmol) and diphenylphosphoryl azide (2.09 mL, 9.67 mmol) was added and the mixture was stirred under refluxing condition for 4 hours. The reaction mixture was cooled to ambient temperature and concentrated under vacuum. The resulting residue was purified by reverse-phase HPLC [Waters XBridge™ RP18 column, 5 μm, 50×100 mm, flow rate 100 mL/minute, 20-75% gradient of methanol in buffer (0.1 M aqueous ammonium bicarbonate, adjusted to pH 10 with ammonium hydroxide)] to afford the title compound. MS (ESI) m/z 310/313 (M−H)−.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
2.09 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

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